4-(2,4,6-Trifluorophenyl)benzoic acid
Overview
Description
4-(2,4,6-Trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a trifluorophenyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 2,4,6-Trifluorophenylboronic acid, 4-bromobenzoic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trifluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) can oxidize the benzoic acid moiety.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Electrophiles such as bromine (Br2) can substitute hydrogen atoms on the aromatic ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-(2,4,6-Trifluorophenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trifluorophenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic sites in biological systems. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorobenzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-(2,4,6-Trifluorophenyl)benzoic acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and interaction profiles .
Properties
IUPAC Name |
4-(2,4,6-trifluorophenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-5-10(15)12(11(16)6-9)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQUMJITPOYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2F)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681249 | |
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-94-0 | |
Record name | 2′,4′,6′-Trifluoro[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505082-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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